ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that integrates multiple functional groups, including a quinazolinone moiety, a thiazole ring, and an ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate typically involves a multi-step process:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Acylation: The quinazolinone derivative is then acylated with an appropriate acyl chloride or anhydride to introduce the acetyl group.
Thiazole Ring Formation: The thiazole ring is constructed by reacting the acylated quinazolinone with a thioamide or a thioester under cyclization conditions.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone moiety can be reduced to the corresponding dihydroquinazoline using reducing agents such as sodium borohydride.
Substitution: The ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, and the amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Carboxylic acids, substituted amides.
Scientific Research Applications
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety may inhibit enzyme activity by binding to the active site, while the thiazole ring could interact with receptor sites, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Shares the thiazole and ester functionalities but lacks the quinazolinone moiety.
4-Oxoquinazoline derivatives: Similar core structure but different substituents on the quinazolinone ring.
Uniqueness
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the quinazolinone and thiazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these moieties.
Biological Activity
Ethyl 2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound features a thiazole ring and a quinazoline derivative, contributing to its pharmacological interest. Its molecular formula is C13H12N4O3S, with a molecular weight of approximately 306.34 g/mol. The structure includes an ethyl ester group, an acetylamino function, and a 4-oxoquinazoline moiety, which are essential for its biological interactions and activities.
Antitumor Activity
Research indicates that compounds with similar structural frameworks exhibit significant antitumor properties. For instance, in vitro studies have shown that derivatives of thiazole and quinazoline can inhibit the growth of various human tumor cell lines. Specifically, compounds structurally related to this compound have demonstrated promising anticancer activity against multiple cancer types .
Compound | Cell Line | GI50 Value (µM) |
---|---|---|
This compound | RPMI-8226 (leukemia) | 0.08 |
Other derivatives | Various | 38.3 (broad spectrum) |
The mechanism of action for this compound likely involves interaction with key biological targets such as enzymes and receptors. The quinazolinone core can bind to active sites on enzymes, inhibiting their functions and disrupting cellular pathways associated with cancer progression.
Antimicrobial Activity
In addition to antitumor effects, compounds with similar thiazole and quinazoline structures have shown broad-spectrum antimicrobial properties. For example, studies have demonstrated that certain thiazole derivatives exhibit antifungal activity against various fungi and antiviral activity against tobacco mosaic virus (TMV). The biological evaluation of these compounds suggests that they can inhibit fungal growth effectively at concentrations around 50 µg/mL .
Activity Type | Target Organism | Concentration (µg/mL) | Inhibition Rate (%) |
---|---|---|---|
Fungicidal | Six fungi | 50 | >50 |
Antiviral | TMV | 100 | >50 |
Case Studies
- Antitumor Studies : A study conducted by the National Cancer Institute evaluated various thiazole derivatives for their antitumor activity against 60 human tumor cell lines. The results indicated that several compounds exhibited significant inhibitory effects, particularly against leukemia cell lines .
- Antimicrobial Studies : Another study reported the synthesis of novel 2-amino-1,3-thiazole derivatives showing good fungicidal activity and antiviral effects against TMV. Compounds were tested in vivo and demonstrated considerable protective activity compared to established controls .
Properties
Molecular Formula |
C16H14N4O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H14N4O4S/c1-2-24-15(23)12-8-25-16(18-12)19-13(21)7-20-9-17-11-6-4-3-5-10(11)14(20)22/h3-6,8-9H,2,7H2,1H3,(H,18,19,21) |
InChI Key |
NHZNUVUSVKKOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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